![molecular formula C17H20N2O4S B14800088 4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide](/img/structure/B14800088.png)
4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiophene ring substituted with dimethyl and carboxamide groups, as well as a benzylideneamino group with three methoxy substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide typically involves the condensation of 4,5-dimethyl-3-thiophenecarboxamide with 3,4,5-trimethoxybenzaldehyde. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the Schiff base linkage (C=N). The reaction can be performed using microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the Schiff base linkage can yield the corresponding amine.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The presence of the Schiff base linkage and the thiophene ring contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxylate: Similar structure but with an ester group instead of a carboxamide group.
Uniqueness
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxybenzylidene group enhances its potential for biological activity, while the thiophene ring provides stability and electronic properties.
Properties
Molecular Formula |
C17H20N2O4S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4,5-dimethyl-2-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N2O4S/c1-9-10(2)24-17(14(9)16(18)20)19-8-11-6-12(21-3)15(23-5)13(7-11)22-4/h6-8H,1-5H3,(H2,18,20)/b19-8+ |
InChI Key |
OUTFLHZKMAJHTD-UFWORHAWSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)N)/N=C/C2=CC(=C(C(=C2)OC)OC)OC)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)N=CC2=CC(=C(C(=C2)OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-methanediylbis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}](/img/structure/B14800008.png)
![N'-[(E)-(2,4-dimethylphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B14800010.png)
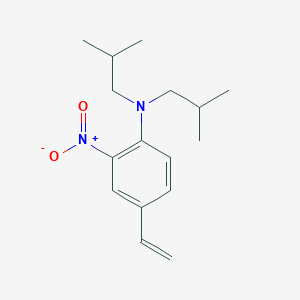
![2-(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14800016.png)
![calcium;19,21-dihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14800018.png)
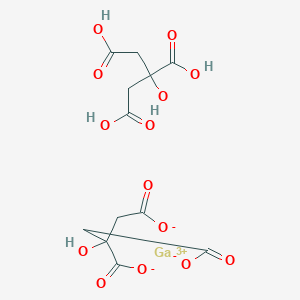
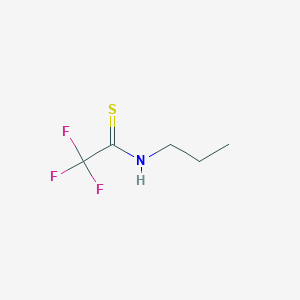
![5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine](/img/structure/B14800028.png)
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800033.png)

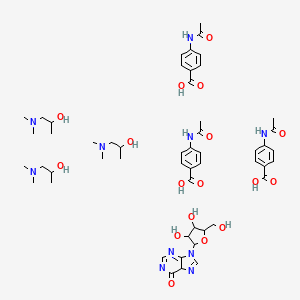
![2-[2-(butan-2-yl)phenoxy]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14800084.png)
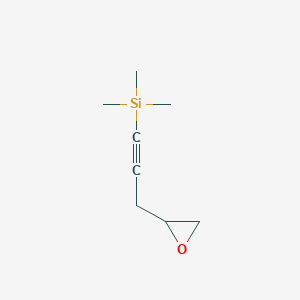
![Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine](/img/structure/B14800099.png)
